3-Methylthiolane

Description

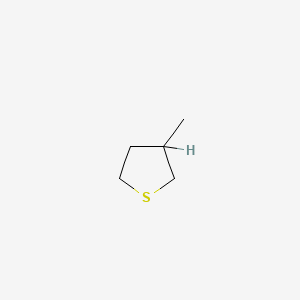

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5-2-3-6-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLABLFPCTXRQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871097 | |

| Record name | 3-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-00-5 | |

| Record name | Thiophene, tetrahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylthiolane chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylthiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 3-Methylthiolane, a heterocyclic organic compound. The information is presented to support research, development, and application activities within the scientific community.

Core Chemical Properties

3-Methylthiolane, also known by its IUPAC name Thiophene, tetrahydro-3-methyl-, is a sulfur-containing heterocyclic compound.[1][2] Its fundamental chemical and physical properties are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C5H10S |

| Molecular Weight | 102.20 g/mol [3][4] |

| CAS Number | 4740-00-5[1][3][5] |

| Boiling Point | 132.5 ± 8.0 °C at 760 mmHg[5] |

| Melting Point | -81.16 °C[5] |

| Density | 0.9 ± 0.1 g/cm³[5] |

| Flash Point | 28.1 ± 15.1 °C[5] |

| Refractive Index | 1.491[5] |

| Synonyms | 3-Methyltetrahydrothiophene, Tetrahydro-3-methylthiophene, 3-Methylthiacyclopentane[1][2][5] |

Chemical Structure and Stereoisomerism

The structure of 3-Methylthiolane consists of a five-membered saturated ring containing one sulfur atom, which is known as a thiolane ring. A methyl group is attached to the carbon atom at the 3-position of this ring.[1]

A critical structural feature of 3-Methylthiolane is the presence of a chiral center at the C3 carbon, the carbon atom to which the methyl group is attached. This chirality means that 3-Methylthiolane can exist as a pair of enantiomers: (R)-3-Methylthiolane and (S)-3-Methylthiolane. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[6][7]

The relationship between the chiral center and the resulting stereoisomers is a fundamental concept in stereochemistry. The presence of a single chiral center invariably leads to the existence of two stereoisomers (enantiomers), provided the molecule is not a meso compound.

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the cyclization of an appropriate linear precursor containing a thiol group and a leaving group at the desired positions to form the five-membered ring. For instance, a derivative of 1,4-dihalobutane could react with a methyl-substituted sulfide source.

Analytical Methodologies

The analysis of 3-Methylthiolane and its purity would typically involve standard analytical techniques used in organic chemistry:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating and identifying volatile organic compounds like 3-Methylthiolane.[2] The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass information for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

A generalized workflow for the analysis of a synthesized thiol compound is depicted below.

Signaling Pathways and Biological Activity

Currently, there is no significant information in the reviewed literature to suggest that 3-Methylthiolane is directly involved in specific biological signaling pathways. Its primary relevance in a drug development context would likely be as a structural motif or a synthetic intermediate in the creation of more complex, biologically active molecules. Further research would be required to elucidate any potential biological activity.

References

- 1. Thiophene, tetrahydro-3-methyl- [webbook.nist.gov]

- 2. Thiophene, tetrahydro-3-methyl- [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thiophene, tetrahydro-3-methyl- (CAS 4740-00-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 3-Methylthiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Methylthiolane (also known as 3-methyltetrahydrothiophene), a saturated heterocyclic compound. The document details the core synthetic strategies, presents quantitative data in structured tables, and offers detailed experimental protocols for the key reactions. Visual diagrams generated using Graphviz are included to illustrate the reaction workflows.

Introduction

3-Methylthiolane is a sulfur-containing heterocyclic organic compound with a saturated five-membered ring. Its derivatives and analogs are of interest in various fields, including pharmaceutical and materials science, due to the presence of the sulfur atom which can influence the molecule's chemical and biological properties. This guide focuses on the most viable and documented synthetic routes to this target molecule.

Primary Synthesis Pathway: Two-Step Synthesis from Methylsuccinic Acid

The most established and well-documented route to 3-Methylthiolane proceeds in two main stages:

-

Synthesis of 3-Methylthiophene: The initial step involves the formation of the unsaturated thiophene ring from a readily available precursor, methylsuccinic acid.

-

Catalytic Hydrogenation: The subsequent saturation of the thiophene ring to yield the final 3-Methylthiolane.

Step 1: Synthesis of 3-Methylthiophene from Disodium Methylsuccinate

The synthesis of 3-methylthiophene can be achieved through the reaction of disodium methylsuccinate with phosphorus heptasulfide.[1] This reaction involves a cyclization and desulfurization process to form the aromatic thiophene ring.

| Parameter | Value | Reference |

| Starting Materials | Disodium methylsuccinate, Phosphorus heptasulfide, Mineral oil | [1] |

| Reaction Temperature | 240-275 °C | [1] |

| Reaction Time | Approximately 2 hours | [1] |

| Yield | 52-60% | [1] |

| Purity | Boiling point of 112-115 °C | [1] |

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

Disodium methylsuccinate, powdered and anhydrous (90 g, 0.51 mole)

-

Phosphorus heptasulfide (100 g, 0.287 mole)

-

Mineral oil (400 ml total)

-

5% Sodium hydroxide solution

-

Sodium chloride

-

Carbon dioxide (gas)

Equipment:

-

1-liter three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Addition funnel

-

Distilling head and condenser

Procedure:

-

A slurry of 90 g (0.51 mole) of powdered anhydrous disodium methylsuccinate and 100 g (0.287 mole) of phosphorus heptasulfide in 250 ml of mineral oil is prepared in an addition funnel.

-

The three-necked flask is charged with 150 ml of mineral oil and heated to 240-250 °C.

-

With efficient stirring and a slow, continuous stream of carbon dioxide passing through the system, the slurry is added to the hot mineral oil at a rate that causes a fairly rapid distillation of 3-methylthiophene. This addition takes about 1 hour, and the temperature is maintained at 240-250 °C.

-

After the addition is complete, the temperature is raised to 275 °C and stirring is continued for an additional hour, or until distillation ceases.

-

The total distillate (33-38 ml) is collected and washed with two 50-ml portions of 5% sodium hydroxide solution, and finally with 50 ml of water. If an emulsion forms, a small amount of sodium chloride can be added to aid in separation.

-

The crude 3-methylthiophene is then distilled. A small forerun is discarded, and the fraction boiling between 112 °C and 115 °C is collected. The yield is 26-30 g (52-60%).

Caption: Synthesis of 3-Methylthiophene from Disodium Methylsuccinate.

Step 2: Catalytic Hydrogenation of 3-Methylthiophene to 3-Methylthiolane

The saturation of the 3-methylthiophene ring is achieved through catalytic hydrogenation. Palladium sulfide catalysts have been shown to be effective for this transformation, leading to the formation of 3-methylthiolane.[2]

| Parameter | Value | Reference |

| Catalyst | Palladium sulfide (PdS) on a support (e.g., Al₂O₃) | [2] |

| Temperature | 220-300 °C | [2] |

| Pressure | 3.0-9.5 MPa (approx. 30-94 atm) | [2] |

| Yield (Thiolane from Thiophene) | 70-90% (with 30-60% conversion of thiophene) | [3] |

No detailed, step-by-step protocol for the specific hydrogenation of 3-methylthiophene to 3-methylthiolane with precise quantitative data was found in the surveyed literature. The following is a generalized protocol based on the conditions reported for the hydrogenation of methylthiophenes and thiophene.[2][3]

Materials:

-

3-Methylthiophene

-

Palladium sulfide on alumina (PdS/Al₂O₃) catalyst

-

Hydrogen gas (high pressure)

-

Solvent (e.g., a high-boiling hydrocarbon like dodecane, if performed in liquid phase)

Equipment:

-

High-pressure autoclave or hydrogenation reactor

-

Magnetic or mechanical stirrer

-

Heating mantle with temperature controller

-

Gas inlet and pressure gauge

Procedure:

-

The high-pressure autoclave is charged with 3-methylthiophene and the PdS/Al₂O₃ catalyst. If a solvent is used, it is also added at this stage.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

The reactor is then purged with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 MPa).

-

The reaction mixture is heated to the target temperature (e.g., 260 °C) with vigorous stirring.

-

The reaction is monitored by observing the hydrogen uptake. The reaction time will vary depending on the specific conditions and scale.

-

After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The resulting liquid is then purified, likely by fractional distillation, to isolate the 3-methylthiolane.

Caption: Workflow for the Catalytic Hydrogenation of 3-Methylthiophene.

Alternative Synthesis Pathway: Cyclization of a 2-Methyl-C4 Precursor

An alternative, though less documented, approach to 3-methylthiolane involves the cyclization of a linear C5 precursor containing a methyl group at the appropriate position. A plausible route would start from 2-methyl-1,4-butanediol.

This pathway would likely involve a two-step process:

-

Conversion of Diol to a Dihaloalkane: The hydroxyl groups of 2-methyl-1,4-butanediol would be converted to a more reactive leaving group, such as a halide (e.g., chloride or bromide), to produce 1,4-dihalo-2-methylbutane.

-

Reaction with a Sulfide Source: The resulting dihalide would then be reacted with a sulfide source, such as sodium sulfide, to form the thiolane ring via an intramolecular nucleophilic substitution.

While the starting material, 2-methyl-1,4-butanediol, can be synthesized,[4] a specific, detailed protocol for its conversion to 3-methylthiolane was not identified in the surveyed literature.

Caption: Proposed Alternative Synthesis of 3-Methylthiolane.

Conclusion

References

The Elusive Aroma: A Technical Guide to the Natural Occurrence of 3-Methylthiolane in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiolane is a sulfur-containing heterocyclic compound that can contribute to the complex aroma profiles of various food products. Its presence, often at trace levels, is a result of chemical transformations of sulfur-containing precursors during processes such as cooking and fermentation. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of 3-Methylthiolane in foods, including available data on its presence, analytical methodologies for its detection, and a proposed formation pathway. It is important to note that while the presence of this compound has been acknowledged in food flavor chemistry, extensive quantitative data across a wide range of food products remains limited in publicly available scientific literature.

Quantitative Data on 3-Methylthiolane in Foods

Comprehensive quantitative data for 3-Methylthiolane across a diverse array of food items is not extensively documented. However, its presence has been noted in the volatile fractions of specific food products, particularly those undergoing thermal processing. The following table summarizes the reported occurrence of 3-Methylthiolane in selected foods. The lack of widespread quantitative data highlights an area for future research in food chemistry.

| Food Product | Concentration Range | Analytical Method | Reference |

| Cooked Meat | Presence reported, quantification not specified | Gas Chromatography-Mass Spectrometry (GC-MS) | General literature on meat flavor volatiles |

| Roasted Coffee | Presence reported, quantification not specified | Gas Chromatography-Mass Spectrometry (GC-MS) | Studies on coffee aroma compounds |

Note: The table reflects the current limited availability of specific quantitative data for 3-Methylthiolane. Further research is required to establish precise concentration ranges in various food matrices.

Experimental Protocols for the Analysis of 3-Methylthiolane

The analysis of volatile sulfur compounds like 3-Methylthiolane in complex food matrices presents analytical challenges due to their low concentrations and potential for matrix interference. A common and effective methodology involves headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Protocol: Determination of 3-Methylthiolane in a Food Matrix via HS-SPME-GC-MS

1. Sample Preparation:

-

Homogenize a representative sample of the food product.

-

Weigh a precise amount (e.g., 1-5 g) of the homogenized sample into a headspace vial.

-

For solid samples, an optional addition of a saturated salt solution can be used to enhance the release of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.

-

Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of 3-Methylthiolane.

-

Identification: The identification of 3-Methylthiolane is confirmed by comparing its mass spectrum and retention time with that of an authentic reference standard.

-

4. Quantification:

-

Quantification is typically performed using an internal standard or by creating a calibration curve with a certified reference standard of 3-Methylthiolane.

Signaling Pathways and Formation Mechanisms

The formation of 3-Methylthiolane in food is likely a result of complex chemical reactions involving the degradation of sulfur-containing amino acids, primarily methionine, during processes like the Maillard reaction. While a definitive and universally accepted pathway has not been exclusively detailed for 3-Methylthiolane, a plausible formation route can be proposed based on established principles of flavor chemistry.

Proposed Formation Pathway of 3-Methylthiolane from Methionine Degradation

The thermal degradation of methionine can lead to the formation of key intermediates such as methional. Subsequent reactions, potentially involving cyclization and reduction steps, can then lead to the formation of 3-Methylthiolane.

Experimental Workflow for 3-Methylthiolane Analysis

The analytical process for identifying and quantifying 3-Methylthiolane in a food sample can be visualized as a sequential workflow, from sample collection to data analysis.

Conclusion

3-Methylthiolane is a recognized, albeit not extensively studied, volatile compound that contributes to the aroma of certain foods. The limited availability of quantitative data underscores the need for further research to fully understand its distribution and concentration in the human diet. The analytical methodologies described provide a robust framework for future investigations into this and other trace-level flavor compounds. A deeper understanding of its formation pathways will be crucial for controlling and optimizing the flavor profiles of thermally processed foods.

The Enigmatic Role of 3-Methylthiolane in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiolane, a sulfur-containing heterocyclic compound, presents an intriguing yet underexplored area within flavor chemistry. While its presence is presumed in various cooked and roasted foods, detailed characterization of its specific contribution to flavor profiles remains limited. This technical guide provides a comprehensive overview of the current knowledge on 3-Methylthiolane, drawing necessary parallels from structurally related and better-understood thiolanes, thiophenes, and other volatile sulfur compounds that are pivotal to the sensory qualities of numerous food products. This paper aims to equip researchers and professionals with a foundational understanding, methodologies for investigation, and a framework for future research into the nuanced role of 3-Methylthiolane and similar compounds in flavor science.

Introduction to 3-Methylthiolane

3-Methylthiolane, also known as 3-methyltetrahydrothiophene, is a volatile organic compound with the chemical formula C₅H₁₀S. As a saturated heterocyclic sulfide, its chemical structure suggests a potential role as a flavor compound, likely contributing to the complex aroma profiles of cooked foods. Volatile sulfur compounds (VSCs) are renowned for their low odor thresholds and significant impact on the overall flavor of a wide range of products, including coffee, meat, and vegetables.[1] Despite the general importance of VSCs, specific sensory and quantitative data for 3-Methylthiolane are scarce in publicly available scientific literature. This guide will synthesize the available information on 3-Methylthiolane and supplement it with data from analogous compounds to provide a thorough technical overview.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3-Methylthiolane is presented in Table 1. These properties are crucial for developing analytical methods for its detection and quantification.

| Property | Value | Source |

| CAS Number | 4740-00-5 | [2] |

| Molecular Formula | C₅H₁₀S | [2] |

| Molecular Weight | 102.20 g/mol | [2] |

| Boiling Point | 132.5 ± 8.0 °C at 760 mmHg | [2] |

| Flash Point | 28.1 ± 15.1 °C | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.491 | [2] |

Potential Role in Flavor Chemistry

While direct evidence is limited, the structure of 3-Methylthiolane suggests its potential contribution to "meaty," "roasted," or "sulfurous" flavor notes, similar to other thiolanes and thiophenes found in cooked foods.[3][4] The flavor profile of such compounds is highly dependent on their concentration, the food matrix, and interactions with other volatile compounds.

Sensory Properties: An Analogical Approach

Due to the lack of specific organoleptic data for 3-Methylthiolane, we can infer its potential sensory characteristics from related compounds. For instance, 2-methyl-3-furanthiol is known for its meaty aroma, while various thiophenes contribute roasted and savory notes to coffee and cooked meat.[3][5] It is plausible that 3-Methylthiolane possesses a complex aroma profile that could range from savory and meaty at low concentrations to more intensely sulfurous at higher levels. The determination of its precise flavor profile and sensory threshold requires further investigation.

Natural Occurrence and Formation Pathways

The formation of volatile sulfur compounds in food is often a result of complex chemical reactions that occur during processing, particularly heating.[1]

2.2.1. Maillard Reaction and Strecker Degradation: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary source of flavor compounds in cooked foods. The Strecker degradation of sulfur-containing amino acids like cysteine and methionine within the Maillard reaction pathway is a well-established source of many VSCs.[6] It is highly probable that 3-Methylthiolane is formed through these pathways, particularly from the degradation of methionine.

2.2.2. Thiamine Degradation: The thermal degradation of thiamine (Vitamin B1) is another significant pathway for the formation of sulfur-containing flavor compounds, including thiophenes and thiazoles, in meat.[6]

Logical Relationship of VSC Formation

References

- 1. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 4. beefresearch.org [beefresearch.org]

- 5. 3-(methyl thio) methyl thiophene, 61675-72-7 [thegoodscentscompany.com]

- 6. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methylthiolane: A Technical Guide

Introduction

3-Methylthiolane, also known as 3-methyltetrahydrothiophene, is a saturated heterocyclic organic compound with the chemical formula C₅H₁₀S. As a sulfur-containing aliphatic ring system, it finds relevance in various fields, including flavor and fragrance chemistry, and as a structural motif in medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methylthiolane. Due to the limited availability of comprehensive experimental data in public databases, the spectral data presented herein is based on predicted values and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Methylthiolane is expected to show distinct signals for the methyl and methylene protons in the thiolane ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the overall ring conformation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methylthiolane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 1.1 - 1.3 | Doublet |

| H3 | 2.4 - 2.6 | Multiplet |

| H2, H5 (cis to CH₃) | 2.6 - 2.8 | Multiplet |

| H2, H5 (trans to CH₃) | 2.8 - 3.0 | Multiplet |

| H4 (cis to CH₃) | 1.8 - 2.0 | Multiplet |

| H4 (trans to CH₃) | 2.1 - 2.3 | Multiplet |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methylthiolane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 20 - 22 |

| C3 | 35 - 37 |

| C4 | 33 - 35 |

| C2 | 40 - 42 |

| C5 | 31 - 33 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Methylthiolane is characterized by C-H and C-S bond vibrations.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3-Methylthiolane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1465 - 1445 | Medium | C-H bend (methylene and methyl) |

| 1380 - 1370 | Medium | C-H bend (methyl) |

| 700 - 600 | Medium-Weak | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for 3-Methylthiolane

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 102 | 40 | [M]⁺ (Molecular Ion) |

| 87 | 100 | [M - CH₃]⁺ |

| 69 | 30 | [M - SH]⁺ |

| 59 | 25 | [C₃H₇S]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of 3-Methylthiolane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrument Parameters :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR :

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR :

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : As 3-Methylthiolane is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Parameters :

-

Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Scan Range : 4000-400 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution : 4 cm⁻¹.

-

-

Data Acquisition : A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation from any impurities. A dilute solution of 3-Methylthiolane in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

-

Ionization : Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Physical properties of 3-Methylthiolane like boiling and melting points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3-Methylthiolane, a heterocyclic organic compound. The document focuses on its melting and boiling points, presenting available data and outlining the general experimental methodologies for their determination. This information is crucial for professionals in research and development who require precise data for reaction setup, process design, and compound characterization.

Core Physical Properties of 3-Methylthiolane

3-Methylthiolane, also known as 3-methyltetrahydrothiophene, is a sulfur-containing heterocyclic compound with the chemical formula C₅H₁₀S. Accurate knowledge of its physical properties is essential for its application in various chemical syntheses and pharmaceutical development.

Data Presentation

The experimentally determined and calculated physical properties of 3-Methylthiolane are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Melting Point | -81.16 °C | |

| Boiling Point | 132.5 ± 8.0 °C | at 760 mmHg |

Experimental Protocols

While specific experimental protocols for the determination of the boiling and melting points of 3-Methylthiolane are not detailed in the available literature, this section outlines the general and widely accepted methodologies used for such characterizations. These protocols provide a framework for the replication and verification of the physical data presented.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol for melting point determination using a capillary-based apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end. The packing should be dense and to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube containing the sample is placed in a heating block apparatus (e.g., Mel-Temp or similar device) adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range. Subsequently, a new sample is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Small-Scale Capillary Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube, with the open end submerged.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).

-

Heating: The heating bath is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary.

-

Observation and Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point. This is the point at which the external pressure equals the vapor pressure of the liquid.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the determination of the melting and boiling points as described in the experimental protocols.

A Technical Guide to High-Purity 3-Methylthiolane for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, Purification, and Analytical Characterization

Introduction

3-Methylthiolane (CAS No. 4740-00-5), a sulfur-containing heterocyclic compound, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its thiolane ring system is a structural motif found in various biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of high-purity 3-Methylthiolane, its synthesis and purification methods, and detailed analytical protocols for quality assessment, tailored for researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

High-purity 3-Methylthiolane is available from several commercial chemical suppliers. While specific purity grades and impurity profiles can vary between manufacturers, typical specifications for research and development purposes are outlined below. It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to ensure it meets the requirements of their specific application.

A model Certificate of Analysis provides critical information regarding the identity, purity, and physical properties of the compound.[1][2][3][4]

Table 1: Representative Commercial Specifications for High-Purity 3-Methylthiolane

| Parameter | Typical Specification | Analytical Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Purity (Assay) | ≥ 98% | Gas Chromatography (GC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Water Content | ≤ 0.2% | Karl Fischer Titration |

| Refractive Index | 1.490 - 1.492 | Refractometry |

| Boiling Point | 132-134 °C | Distillation |

Key Commercial Suppliers:

Synthesis and Purification of High-Purity 3-Methylthiolane

The most common and industrially viable route for the synthesis of 3-Methylthiolane is the catalytic hydrogenation of its aromatic precursor, 3-methylthiophene. This process involves the saturation of the thiophene ring to yield the corresponding thiolane.

Synthesis Workflow

Caption: General workflow for the synthesis of 3-Methylthiolane.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Methylthiophene

This protocol describes a general procedure for the laboratory-scale synthesis of 3-Methylthiolane.[7][8][9]

Materials:

-

3-Methylthiophene (1 equivalent)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (solvent)

-

High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

-

Hydrogen gas source

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve 3-methylthiophene in methanol. Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst.

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 5-10 bar).

-

Heat the reaction mixture to the target temperature (e.g., 40-60 °C) while stirring vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots of the reaction mixture using Gas Chromatography (GC). The reaction is typically complete within 16-24 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Remove the methanol solvent from the filtrate by rotary evaporation.

-

The resulting crude 3-Methylthiolane is then purified by fractional distillation under atmospheric or reduced pressure to obtain the high-purity product.

Analytical Characterization for Purity Assessment

Rigorous analytical testing is essential to confirm the identity and purity of 3-Methylthiolane. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS for Purity and Impurity Profiling

GC-MS is a powerful technique for determining the purity of volatile compounds like 3-Methylthiolane and for identifying and quantifying any impurities.[1][10][11][12][13]

Table 2: Typical GC-MS Parameters for 3-Methylthiolane Analysis

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless injection) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | m/z 35-350 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Experimental Protocol: GC-MS Method Validation

A validated GC-MS method ensures the reliability of the purity assessment. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][12]

Caption: Key steps in the validation of a GC-MS analytical method.

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 3-Methylthiolane and for identifying potential structural isomers or other impurities.[14][15][16][17]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methylthiolane

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~1.1 | Doublet |

| -CH- | ~2.8 | Multiplet | |

| -CH₂- (adjacent to S) | ~2.5 - 2.7 | Multiplet | |

| -CH₂- | ~1.8 - 2.2 | Multiplet | |

| ¹³C | -CH₃ | ~20 | |

| -CH- | ~40 | ||

| -CH₂- (adjacent to S) | ~35 | ||

| -CH₂- | ~32 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Role in Drug Development and Signaling Pathways

Sulfur-containing heterocycles, including thiolanes, are significant pharmacophores in medicinal chemistry. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. 3-Methylthiolane serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities.[18][19][20]

Derivatives of thiolane have been investigated for a range of biological activities, including antiviral and anti-inflammatory effects.[5][21][22][23] The introduction of the 3-methylthiolane moiety can modulate the lipophilicity and metabolic stability of a drug candidate.

Caption: The progression from 3-Methylthiolane to a potential drug candidate.

Conclusion

High-purity 3-Methylthiolane is a readily available and valuable building block for pharmaceutical research and development. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and reproducibility of subsequent synthetic transformations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important sulfur-containing heterocycle. As with any chemical synthesis and analysis, appropriate safety precautions should always be taken.

References

- 1. thescipub.com [thescipub.com]

- 2. leap.epa.ie [leap.epa.ie]

- 3. cdn.who.int [cdn.who.int]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. sigarra.up.pt [sigarra.up.pt]

- 7. benchchem.com [benchchem.com]

- 8. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. mdpi.com [mdpi.com]

- 13. thescipub.com [thescipub.com]

- 14. tandf.figshare.com [tandf.figshare.com]

- 15. mdpi.com [mdpi.com]

- 16. 1H and 13C NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)-thyrsiflorin C and several scopadulane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. database.ich.org [database.ich.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Maillard Reaction as a Genesis of 3-Methylthiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. While renowned for its role in the development of desirable aromas and colors in cooked foods, this intricate web of chemical transformations also serves as a synthetic pathway for a diverse array of heterocyclic compounds. Among these are sulfur-containing molecules that contribute significantly to the sensory profiles of many food systems. This technical guide provides an in-depth exploration of the Maillard reaction pathways leading to the formation of 3-Methylthiolane and its close analogue, 2-methyltetrahydrothiophene-3-one. It consolidates findings on the key precursors, intermediates, and reaction conditions that govern the formation of these compounds. Detailed experimental protocols for the synthesis and analysis of these molecules in model systems are provided, along with a proposed mechanistic pathway. This document is intended to be a valuable resource for researchers in flavor chemistry, food science, and drug development who are interested in the controlled generation and analysis of specific Maillard reaction products.

Introduction

The Maillard reaction is a complex series of chemical reactions that occur when amino acids and reducing sugars are heated together. This reaction is responsible for the browning and characteristic flavors of many cooked foods, such as baked bread, roasted coffee, and seared meat. The reaction proceeds through a series of stages, beginning with the formation of a Schiff base, followed by cyclization to form a glycosylamine, and then rearrangement to an Amadori or Heyns product. These intermediates then undergo a variety of further reactions, including dehydration, fragmentation, and polymerization, to produce a wide range of volatile and non-volatile products.

Among the vast array of compounds generated, sulfur-containing heterocycles are of particular interest due to their potent aroma properties. Cysteine, a sulfur-containing amino acid, is a key precursor in the formation of many of these compounds. When reacted with reducing sugars such as ribose or xylose, cysteine can lead to the formation of thiophenes, thiazoles, and other sulfurous molecules. One such compound of interest is 3-Methylthiolane, a saturated five-membered sulfur-containing heterocycle. While direct literature on 3-Methylthiolane formation via the Maillard reaction is limited, the formation of its close analogue, 2-methyltetrahydrothiophene-3-one, has been reported in model systems containing cysteine and xylose. This guide will focus on the pathways and methodologies related to the formation of these cyclic sulfur compounds.

Proposed Formation Pathway of 2-Methyltetrahydrothiophene-3-one

The formation of 2-methyltetrahydrothiophene-3-one from the Maillard reaction of a pentose (like xylose or ribose) and cysteine is proposed to proceed through several key intermediates. The initial stages of the Maillard reaction between the pentose and cysteine lead to the formation of an Amadori product. Subsequent degradation of the Amadori product yields key dicarbonyl intermediates, such as 1-deoxypentosone.

Hydrogen sulfide (H₂S), generated from the Strecker degradation of cysteine, can then react with these intermediates. The proposed pathway suggests that H₂S adds to a key intermediate, 1-deoxypentanone, which then undergoes cyclization and subsequent reduction to form the saturated heterocyclic ring of 2-methyltetrahydrothiophene-3-one.

A new formation pathway for 2-methyltetrahydrothiophen-3-one has been elucidated, alongside other sulfur-containing compounds such as 3-thiophenethiol, 2-ethylthiophene, 2,5-dimethylthiophene, and 5-methylthiophene-2-carboxaldehyde[1].

dot

Caption: Proposed pathway for the formation of 2-methyltetrahydrothiophene-3-one.

Quantitative Data

Quantitative data on the specific yield of 3-Methylthiolane or 2-methyltetrahydrothiophene-3-one from Maillard reaction model systems is not extensively reported in the literature. However, studies have investigated the effects of reaction conditions on the overall yield of sulfur-containing compounds. Research on a heated cysteine-xylose-glycine reaction system indicated that a 1:1 molar ratio of the initial Maillard intermediates, Gly-Amadori and 2-threityl-thiazolidine-4-carboxylic acids, resulted in the highest yields of all sulfur-containing compounds[1]. While absolute concentrations were not provided for 2-methyltetrahydrothiophene-3-one, this suggests that the relative concentrations of precursors are a critical factor in maximizing its formation.

The addition of lipids, such as lard, to a cysteine and xylose model system has been shown to have a suppressive effect on the formation of most sulfur-containing compounds, including thiophenes[2]. This is an important consideration for researchers working with complex food matrices.

Further research is required to quantify the yield of 3-Methylthiolane and its analogues under various Maillard reaction conditions to enable precise control over its formation.

Experimental Protocols

The following protocols are a synthesis of methodologies reported in the literature for the study of Maillard reaction products from cysteine and reducing sugars.

Preparation of Maillard Reaction Model System

This protocol describes a general method for creating a model system to study the formation of volatile compounds from the Maillard reaction.

Materials:

-

L-Cysteine (≥98% purity)

-

D-Xylose or D-Ribose (≥99% purity)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Deionized water

-

Sealed reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

-

Heating block or oil bath with temperature control

-

Vortex mixer

Procedure:

-

Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0 using NaOH or HCl.

-

Prepare stock solutions of L-cysteine and D-xylose (or D-ribose) in the phosphate buffer. A typical concentration is 0.1 M for each reactant.

-

In a reaction vial, combine equal volumes of the L-cysteine and D-xylose stock solutions to achieve a 1:1 molar ratio. For a final volume of 10 mL, add 5 mL of each stock solution.

-

Seal the vial tightly with the cap and septum.

-

Vortex the mixture to ensure homogeneity.

-

Place the sealed vial in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 110°C)[3].

-

Heat the reaction mixture for a specified duration (e.g., 60 minutes)[3].

-

After the reaction time is complete, immediately transfer the vial to an ice-water bath to quench the reaction.

-

Store the resulting Maillard reaction products (MRPs) at -20°C for further analysis.

Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of volatile compounds from the prepared Maillard reaction model system.

Materials and Equipment:

-

SPME fiber assembly with a suitable fiber coating (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Water bath or heating block with temperature control and magnetic stirring

-

Sodium chloride (analytical grade)

-

Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)

-

Helium gas (carrier gas, 99.999% purity)

-

GC column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

-

Transfer a precise volume of the Maillard reaction product solution (e.g., 5 mL) into a 20 mL headspace vial.

-

Add a saturated amount of sodium chloride (e.g., 2 g) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.

-

Add a known amount of the internal standard solution to the vial for quantification purposes.

-

Immediately seal the vial with a septum cap.

-

Place the vial in a water bath or heating block set to a specific temperature (e.g., 60°C) with magnetic stirring.

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.

-

After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes.

-

GC-MS Analysis:

-

Set the injector temperature to desorb the analytes from the fiber (e.g., 250°C).

-

Use a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped to 230°C at a rate of 5°C/minute, and held at 230°C for 5 minutes.

-

The carrier gas (helium) flow rate should be constant (e.g., 1.0 mL/min).

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 35-400.

-

-

Data Analysis:

-

Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

-

Logical Workflow for Maillard Reaction Analysis

The following diagram illustrates a typical workflow for the investigation of Maillard reaction products.

dot

Caption: A typical experimental workflow for Maillard reaction analysis.

Conclusion

The Maillard reaction provides a rich and complex source of heterocyclic compounds, including the sulfur-containing molecule 3-Methylthiolane and its analogues. Understanding the reaction pathways and the influence of various parameters is crucial for controlling the formation of these specific products. This technical guide has synthesized the current knowledge on the formation of 2-methyltetrahydrothiophene-3-one from cysteine and pentoses, providing a proposed reaction pathway and detailed experimental protocols for its investigation. While quantitative data on the yield of this specific compound remains an area for further research, the methodologies outlined here provide a solid foundation for researchers to explore the targeted synthesis and analysis of 3-Methylthiolane and other valuable Maillard reaction products. Such knowledge is not only pivotal for the food and flavor industry but also holds potential for applications in drug development where novel heterocyclic scaffolds are of interest.

References

- 1. Meat flavor generation from different composition patterns of initial Maillard stage intermediates formed in heated cysteine-xylose-glycine reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of lard on the formation of volatiles from the Maillard reaction of cysteine with xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Characteristics of 3-Methylthiolane and Related Tetrahydrothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory characteristics of 3-Methylthiolane (CAS 4740-00-5), a substituted tetrahydrothiophene. Due to a lack of specific publicly available sensory data for 3-Methylthiolane, this document focuses on the known olfactory properties of its parent compound, tetrahydrothiophene (also known as thiolane), and other related substituted thiolanes. The guide details the analytical methodologies employed for the evaluation of sulfur-containing volatile compounds, explores the biochemical mechanisms of their perception, and presents available quantitative data. This information is intended to serve as a valuable resource for researchers and professionals in the fields of sensory science, flavor and fragrance chemistry, and drug development where understanding the odor profiles of heterocyclic sulfur compounds is crucial.

Introduction to 3-Methylthiolane and Tetrahydrothiophenes

3-Methylthiolane, also known as 3-Methyltetrahydrothiophene or 3-Methylthiacyclopentane, is a heterocyclic organosulfur compound with the chemical formula C₅H₁₀S. It belongs to the family of tetrahydrothiophenes (thiolanes), which are saturated five-membered rings containing one sulfur atom. The parent compound, tetrahydrothiophene (THT), is a volatile, colorless liquid with a potent and unpleasant odor.[1][2] This characteristic has led to its primary application as an odorant in natural gas and liquefied petroleum gas (LPG) to enable the detection of leaks.[1][2]

While specific organoleptic data for 3-Methylthiolane is not extensively documented in public literature, the study of related substituted tetrahydrothiophenes indicates a wide range of potential odor profiles, from potent and unpleasant to more nuanced and even fruity characteristics. Understanding the structure-odor relationships within this class of compounds is an active area of research.

Olfactory Profile of Tetrahydrothiophenes

The olfactory characteristics of tetrahydrothiophenes are largely dictated by the presence of the sulfur atom within the heterocyclic ring. The parent compound, THT, is described as having a strong, unpleasant, and characteristic odor.[1][2] However, substitutions on the ring can significantly alter the perceived scent. For instance, 2-methyltetrahydrothiophen-3-one is reported to have a sulfurous, fruity, and berry-like aroma.[3] This suggests that the position and nature of substituents on the thiolane ring play a crucial role in modulating the olfactory perception.

Table 1: Olfactory Characteristics of Selected Tetrahydrothiophene Derivatives

| Compound Name | CAS Number | Molecular Formula | Reported Odor Descriptors |

| Tetrahydrothiophene (Thiolane) | 110-01-0 | C₄H₈S | Strong, unpleasant, characteristic odor[1][2] |

| 2-Methyltetrahydrothiophen-3-one | 13679-85-1 | C₅H₈OS | Sulfurous, fruity, berry[3] |

| 3-Methylthiolane | 4740-00-5 | C₅H₁₀S | Data not publicly available |

Experimental Methodologies for Olfactory Analysis

The characterization of potent volatile sulfur compounds like tetrahydrothiophenes requires specialized analytical techniques that combine chemical separation with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[4] The effluent from the gas chromatograph is split, with one portion directed to a chemical detector (e.g., mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor.[4]

Experimental Workflow for GC-O Analysis:

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

Sensory panels, composed of trained assessors, are essential for quantifying the olfactory characteristics of compounds.[1][5] Various methods can be employed, including:

-

Descriptive Analysis: Panelists generate and agree upon a set of descriptors to characterize the odor profile of a substance and then rate the intensity of each attribute.[1]

-

Threshold Determination: The detection or recognition threshold of a compound is determined, which is the lowest concentration at which the odor can be reliably detected or identified by a certain percentage of the panel.[6]

Protocol for Sensory Panel Threshold Determination:

Caption: Protocol for Sensory Panel Odor Threshold Determination.

Signaling Pathways for Sulfur Compound Perception

The perception of volatile sulfur compounds, including thioethers like 3-Methylthiolane, is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity.[7][8] These receptors are G-protein coupled receptors (GPCRs).[8]

Recent research has highlighted the crucial role of metal ions, particularly copper, in the detection of sulfur-containing odorants.[7][8][9][10] It is proposed that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the interaction with the sulfur atom of the odorant molecule.[7][9] This interaction triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the perception of smell.

Proposed Signaling Pathway for Thioether Perception:

Caption: Proposed Olfactory Signaling Pathway for Thioethers.

Conclusion

While specific olfactory data for 3-Methylthiolane remains elusive in the public domain, this technical guide provides a foundational understanding of the olfactory characteristics of the broader tetrahydrothiophene class of compounds. The potent and often unpleasant odor of the parent compound, tetrahydrothiophene, contrasts with the more complex and potentially fruity notes of some of its derivatives, highlighting the significant impact of molecular substitution on sensory perception. The methodologies of Gas Chromatography-Olfactometry and trained sensory panels are critical for the detailed characterization of these potent aroma compounds. Furthermore, the elucidation of the role of metal ions in the olfactory signaling pathway for sulfur compounds opens new avenues for research into the molecular basis of smell. For professionals in drug development, an awareness of the potential for strong off-odors in sulfur-containing molecules is essential, and the techniques described herein provide a framework for their assessment and mitigation. Further research is warranted to specifically characterize the odor profile and threshold of 3-Methylthiolane to complete the sensory landscape of this chemical family.

References

- 1. medallionlabs.com [medallionlabs.com]

- 2. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]

- 3. blackberry thiophenone, 13679-85-1 [thegoodscentscompany.com]

- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sensoryspectrum.com [sensoryspectrum.com]

- 6. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Degradation of 3-Methylthiolane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylthiolane, a saturated sulfur-containing heterocyclic compound, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its thermal stability and degradation profile is crucial for applications involving elevated temperatures, such as in chemical synthesis, formulation, and storage. Thermal degradation, or pyrolysis, involves the decomposition of a substance by heat in an inert atmosphere[1][2]. This guide provides a comprehensive overview of the expected thermal degradation products of 3-methylthiolane, a detailed experimental protocol for their identification, and a proposed degradation pathway based on analogous compounds.

Proposed Thermal Degradation Products

Based on the thermal cracking of tetrahydrothiophene, the non-methylated parent compound, the thermal degradation of 3-methylthiolane is expected to yield a variety of smaller molecules through complex reaction pathways. The primary degradation products are anticipated to be hydrogen sulfide and unsaturated hydrocarbons[3]. The presence of the methyl group may lead to a more complex mixture of hydrocarbon products.

A theoretical study on the pyrolysis of thiophene and methylthiophene suggests that while the energetics are similar, the product distribution can be affected by the alkyl substituent[4]. For saturated systems like 3-methylthiolane, the initial bond cleavage is likely to be a C-S or C-C bond in the ring.

Table 1: Postulated Thermal Degradation Products of 3-Methylthiolane

| Product Class | Specific Compounds (Postulated) | Rationale |

| Sulfur-Containing Gases | Hydrogen Sulfide (H₂S) | Primary sulfur-containing product observed in the thermal decomposition of tetrahydrothiophene[3]. |

| Methanethiol (CH₃SH) | Possible product from the cleavage of the methyl group and the sulfur atom. | |

| Unsaturated Hydrocarbons | 1,3-Butadiene | A significant hydrocarbon product from tetrahydrothiophene degradation[3]. |

| Propylene (Propene) | Resulting from the fragmentation of the five-membered ring. | |

| Ethylene (Ethene) | Common product of hydrocarbon pyrolysis. | |

| Methane | From the cleavage of the methyl group. | |

| Other Sulfur Compounds | Thiophene and Methylthiophenes | Possible through dehydrogenation at higher temperatures, though less likely for the saturated ring. |

Experimental Protocols

The analysis of thermal degradation products is typically carried out using pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS)[5][6][7]. This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.

3.1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation: A small, accurately weighed amount of 3-methylthiolane (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is directly coupled to the GC injector. The pyrolysis is performed under an inert atmosphere (e.g., helium) at a series of controlled temperatures (e.g., ranging from 300 °C to 800 °C) to investigate the temperature-dependent degradation profile. A rapid heating rate is often employed to minimize secondary reactions[7].

-

Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into the GC column by the carrier gas. A capillary column suitable for the separation of volatile hydrocarbons and sulfur compounds (e.g., a non-polar or medium-polarity column) is used. The GC oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure the separation of compounds with a wide range of boiling points.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparison to a spectral library (e.g., NIST).

-

Data Analysis: The chromatogram shows the separated degradation products as peaks. The mass spectrum of each peak is analyzed to identify the compound. Quantification can be achieved by using internal or external standards.

3.2. Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability of 3-methylthiolane by measuring its mass loss as a function of temperature in a controlled atmosphere. This provides information on the onset temperature of decomposition and the overall mass loss profile.

Proposed Thermal Degradation Pathway

The thermal degradation of 3-methylthiolane is likely initiated by the homolytic cleavage of a C-S bond, which is generally the weakest bond in the ring. This is followed by a series of radical reactions, including hydrogen abstraction, β-scission, and cyclization/aromatization, leading to the final products. The presence of the methyl group can influence the initial bond cleavage and subsequent rearrangement reactions.

Below is a DOT language script for a proposed degradation pathway.

Caption: Proposed thermal degradation pathway of 3-methylthiolane.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of 3-methylthiolane's thermal degradation products.

Caption: Experimental workflow for Py-GC-MS analysis.

Conclusion

While direct experimental evidence for the thermal degradation of 3-methylthiolane is lacking in the current scientific literature, a probable degradation profile can be constructed based on the behavior of analogous sulfur-containing heterocyclic compounds. The primary degradation products are expected to include hydrogen sulfide and a mixture of unsaturated hydrocarbons. The provided experimental protocol outlines a robust methodology for the definitive identification and quantification of these products. Further experimental work is necessary to validate the proposed degradation pathways and to provide quantitative data on product yields under various thermal conditions.

References

- 1. Pyrolysis - Wikipedia [en.wikipedia.org]

- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Methodological & Application

Application Note: Analysis of 3-Methylthiolane using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

3-Methylthiolane is a volatile sulfur compound that contributes to the aroma and flavor profiles of various food products and can be an important marker in environmental and industrial process monitoring. Accurate and sensitive quantification of 3-Methylthiolane is crucial for quality control, process optimization, and research in food science and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-Methylthiolane due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the analysis of 3-Methylthiolane using GC-MS, covering sample preparation, instrumental analysis, and data processing.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Due to the volatile nature of 3-Methylthiolane, headspace solid-phase microextraction (HS-SPME) is a highly effective and solventless sample preparation technique.[1] This method concentrates volatile analytes from the headspace of a sample onto a coated fiber, which is then directly desorbed into the GC injector.

Materials:

-

Sample containing 3-Methylthiolane (e.g., food matrix, water sample)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and septa

-

Heating block or water bath with agitation

-

Sodium chloride (NaCl) (optional, to increase analyte volatility)

-

Internal standard solution (e.g., 2-methyl-3-furanthiol in methanol)

Procedure:

-

Place a known amount of the sample (e.g., 5 g of a solid or 10 mL of a liquid) into a 20 mL headspace vial.

-

If applicable, add an appropriate amount of internal standard solution.

-

For aqueous samples, adding NaCl (e.g., to a final concentration of 20% w/v) can enhance the release of volatile compounds into the headspace.

-

Immediately seal the vial with the screw cap and septum.

-

Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 3-Methylthiolane. These may need to be optimized based on the specific instrumentation and sample matrix.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutesRamp to 150°C at 5°C/minRamp to 250°C at 10°C/min, hold for 5 minutes |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis of 3-Methylthiolane is typically performed using a calibration curve generated from standards of known concentrations. The following table presents representative validation data for a hypothetical GC-MS method for 3-Methylthiolane analysis.

Table 1: Method Validation Parameters for the Quantification of 3-Methylthiolane

| Parameter | Result |

| Linear Range | 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.2 µg/L |

| Limit of Quantification (LOQ) | 0.7 µg/L |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Data Analysis

Qualitative Analysis:

Quantitative Analysis: